![molecular formula C20H18Cl2N4O3S B2808515 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide CAS No. 329903-35-7](/img/structure/B2808515.png)
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide is a complex organic compound that features a benzimidazole core, a cyanoacetyl group, and a bis(2-chloroethyl)benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Introduction of the Cyanoacetyl Group: This step involves the reaction of the benzimidazole intermediate with cyanoacetic acid or its derivatives under basic conditions.
Attachment of the Bis(2-chloroethyl)benzenesulfonamide Moiety: This final step involves the reaction of the cyanoacetylated benzimidazole with N,N-bis(2-chloroethyl)benzenesulfonamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the cyanoacetyl group, potentially converting it to an amine.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic or neutral conditions.
Major Products
Oxidation: Products may include benzimidazole derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chloroethyl groups.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, it serves as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Medicine
The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, it can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
作用機序
The mechanism by which 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide exerts its effects involves interaction with DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. The benzimidazole core can interact with various enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their functional groups and applications.
Cyanoacetyl Compounds: Similar compounds include cyanoacetylurea and cyanoacetylhydrazine, which are used in different chemical contexts.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antibacterial properties.
Uniqueness
The uniqueness of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-bis(2-chloroethyl)benzenesulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry.
特性
IUPAC Name |
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(2-chloroethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-9-11-26(12-10-22)30(28,29)15-7-5-14(6-8-15)19(27)16(13-23)20-24-17-3-1-2-4-18(17)25-20/h1-8,27H,9-12H2,(H,24,25)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDHUWLJRMPJDV-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)
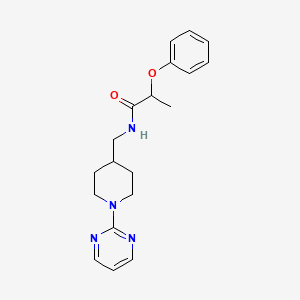
![2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2808435.png)
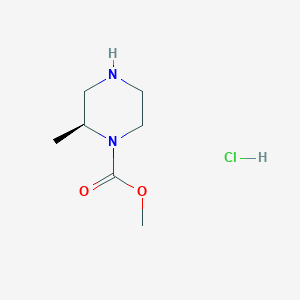
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)
![N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2808441.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2808443.png)
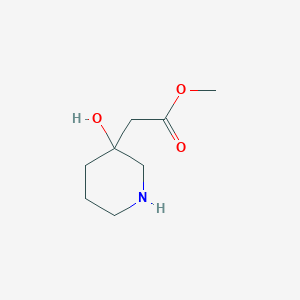
![2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide](/img/structure/B2808448.png)
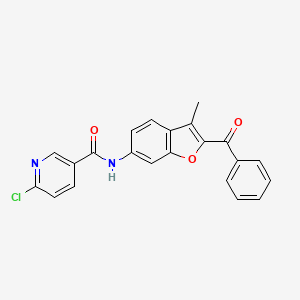
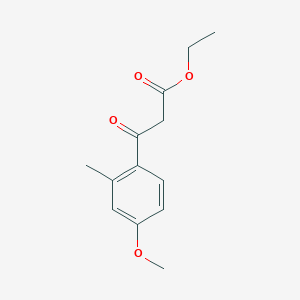
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2808454.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2808455.png)
